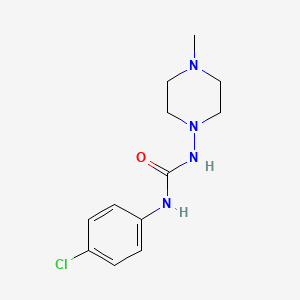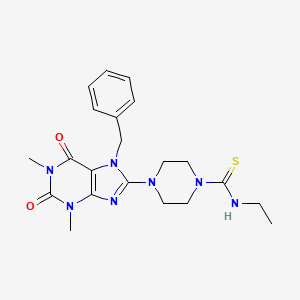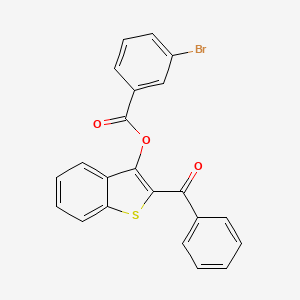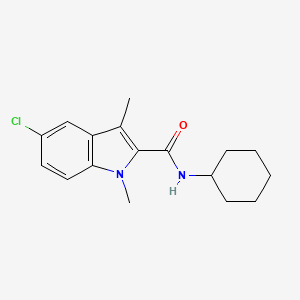
4-(N-(4-chlorobenzoyl)(thiocarbamoyl))morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reagents: 4-chlorobenzoyl morpholine, thiocarbamoyl chloride
Conditions: The reaction is conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Reaction: [ \text{4-chlorobenzoyl morpholine} + \text{thiocarbamoyl chloride} \rightarrow \text{4-(N-(4-chlorobenzoyl)(thiocarbamoyl))morpholine} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-(4-chlorobenzoyl)(thiocarbamoyl))morpholine typically involves the reaction of morpholine with 4-chlorobenzoyl chloride and thiocarbamoyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
-
Step 1: Formation of 4-chlorobenzoyl morpholine
Reagents: Morpholine, 4-chlorobenzoyl chloride
Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Reaction: [ \text{Morpholine} + \text{4-chlorobenzoyl chloride} \rightarrow \text{4-chlorobenzoyl morpholine} ]
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiocarbamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as bromine or nitrating agents in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
4-(N-(4-chlorobenzoyl)(thiocarbamoyl))morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 4-(N-(4-chlorobenzoyl)(thiocarbamoyl))morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The thiocarbamoyl group is particularly important for its binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-chlorobenzoyl morpholine: Lacks the thiocarbamoyl group, resulting in different chemical properties and biological activities.
Thiocarbamoyl morpholine: Lacks the 4-chlorobenzoyl group, affecting its overall reactivity and applications.
4-chlorobenzoyl thiocarbamoyl benzene: Contains both functional groups but lacks the morpholine ring, leading to different structural and functional characteristics.
Uniqueness
4-(N-(4-chlorobenzoyl)(thiocarbamoyl))morpholine is unique due to the presence of both the 4-chlorobenzoyl and thiocarbamoyl groups on the morpholine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C12H13ClN2O2S |
|---|---|
分子量 |
284.76 g/mol |
IUPAC 名称 |
4-chloro-N-(morpholine-4-carbothioyl)benzamide |
InChI |
InChI=1S/C12H13ClN2O2S/c13-10-3-1-9(2-4-10)11(16)14-12(18)15-5-7-17-8-6-15/h1-4H,5-8H2,(H,14,16,18) |
InChI 键 |
UWZRLJDQWKUPBW-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(=S)NC(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-amino-1,2,5-oxadiazol-3-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B10865807.png)
![10-acetyl-3-(4-fluorophenyl)-11-[4-(pentyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10865813.png)
![7-(1,3-benzothiazol-2-yl)-2-[(2-methoxyphenoxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10865816.png)
![2-(3-Oxo-2-phenyl-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B10865820.png)
![3-[8-imino-7-(2-methoxyphenyl)-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl]-N,N-dimethylpropan-1-amine](/img/structure/B10865831.png)
![4-[(1E)-N-(2,5-dichlorophenyl)ethanimidoyl]-2-(4-nitrophenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10865841.png)


![3-(3-Amino-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B10865855.png)

![4-fluoro-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10865867.png)

![4-Bromo-N-[N'-(5-methyl-3-phenyl-isoxazole-4-carbonyl)-hydrazinocarbothioyl]-benzamide](/img/structure/B10865880.png)
![N-(4-methoxy-2-nitrophenyl)-2-{[5-(4-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10865896.png)
